(R,R)-Dipamp

描述

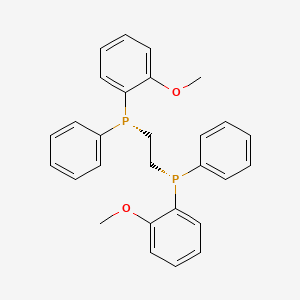

(R,R)-Dipamp (1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane) is a chiral bisphosphine ligand renowned for its pivotal role in asymmetric hydrogenation. Its linear molecular formula is [CH₃OC₆H₄P(C₆H₅)CH₂-]₂, with a molecular weight of 458.47 g/mol . Historically, this compound gained prominence through its application in Monsanto's industrial synthesis of L-Dopa, a Parkinson’s disease drug, using a rhodium catalyst ([Rh(this compound)COD]⁺BF₄⁻). This breakthrough earned William Knowles the Nobel Prize in 2001 . The ligand’s structure creates a chiral environment around the metal center, enabling high enantioselectivity (up to 97% ee) in hydrogenation reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Dipamp typically involves the reaction of (R,R)-1,2-diaminoethane with chlorodiphenylphosphine in the presence of a base. The reaction proceeds through the formation of an intermediate phosphine, which is then further reacted with 2-methoxyphenyl lithium to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: (R,R)-Dipamp undergoes various types of chemical reactions, including:

Oxidation: The phosphine groups in this compound can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Hydrogen gas is often used in the presence of a metal catalyst, such as palladium or rhodium.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Reduced organic substrates, such as alkenes to alkanes.

Substitution: Substituted phosphine derivatives.

科学研究应用

Key Applications

-

Asymmetric Hydrogenation

- (R,R)-Dipamp has been widely used in rhodium-catalyzed asymmetric hydrogenation reactions. The ligand enables the reduction of various substrates with high enantioselectivity.

- Case Study : In a study by Noyori et al., this compound was utilized to achieve up to 99% enantiomeric excess (ee) in the hydrogenation of α-amino ketones under mild conditions .

-

Enantioselective [3 + 2] Cycloadditions

- The ligand has shown effectiveness in catalyzing [3 + 2] cycloadditions, particularly involving γ-substituted allenoates and β-perfluoroalkyl enones.

- Data Table : Performance of this compound in [3 + 2] cycloaddition reactions.

Catalyst Substrate Yield (%) ee (%) This compound γ-substituted allenoate 81 89 Rh-(R,R)-Dipamp β-perfluoroalkyl enone 75 92 -

Asymmetric Synthesis of Pharmaceuticals

- This compound has been employed in the synthesis of various pharmaceutical compounds, enhancing the production of enantiomerically pure intermediates.

- Case Study : The synthesis of a PDE-IV inhibitor demonstrated the utility of this compound as a catalyst, yielding products with high enantioselectivity .

-

Catalysis in Michael Additions

- The ligand facilitates Michael additions involving diethylzinc and α,β-unsaturated carbonyl compounds, achieving excellent enantioselectivities.

- Data Table : Results from Michael addition reactions using this compound.

Reaction Type Substrate Yield (%) ee (%) Michael Addition α,β-Unsaturated Carbonyls 90 95

Mechanistic Insights

The effectiveness of this compound in asymmetric catalysis can be attributed to its ability to stabilize transition states through favorable steric and electronic interactions. Studies indicate that the spatial arrangement of the ligand around the metal center plays a crucial role in determining the enantioselectivity observed during reactions .

作用机制

The mechanism by which (R,R)-Dipamp exerts its effects involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex can then interact with substrates in a stereoselective manner, facilitating asymmetric transformations. The molecular targets include various metal catalysts, such as rhodium, palladium, and platinum, which mediate the catalytic processes. The pathways involved typically include the formation of metal-substrate intermediates, followed by enantioselective reactions that yield chiral products.

相似化合物的比较

Structural and Functional Overview

Key chiral ligands compared to (R,R)-Dipamp include:

- BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A binaphthyl-based ligand used in Ru-catalyzed asymmetric hydrogenation (e.g., Noyori’s synthesis of β-keto esters) .

- DuPhos (1,2-Bis(2,5-dimethylphospholano)benzene): A phospholane ligand effective in Rh- and Pd-catalyzed reactions .

- Taniaphos SL-T001/002 : A class of phosphine-phosphite ligands optimized for challenging substrates .

- Me-DuPhos : A DuPhos derivative with methyl groups; tested but failed in Pd-catalyzed conjugate additions .

Table 1: Structural and Application Comparison

Enantioselectivity and Reaction Performance

Hydrogenation in Ionic Liquids

In hydrogenation of substrate 54 (methyl 2-acetamidoacrylate), Rh-(R,R)-Dipamp outperformed Taniaphos SL-T001/002:

- Enantioselectivity : 93–97% ee for Dipamp vs. 56–78% ee for Taniaphos .

- Reaction Rate : Dipamp achieved faster conversions (24–48 hours) compared to Taniaphos, which required extended reaction times .

Table 2: Performance in Ionic Liquid-Mediated Hydrogenation

| Catalyst | ee (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Rh-(R,R)-Dipamp | 97 | 24 | 60 |

| Rh-(Rp,R)-Taniaphos SL-T001 | 78 | 48 | 60 |

| Rh-(Rp,R)-Taniaphos SL-T002 | 16 | 48 | 60 |

Substrate Scope and Limitations

- Dipamp: Excels in hydrogenating α-amino acid precursors (e.g., L-Dopa) but shows inferior performance in reducing aromatic rings (e.g., product 55 → 56 conversion in ionic liquids) .

- BINAP : Effective for β-keto esters and olefins but less versatile for sterically hindered substrates .

- Taniaphos : Suitable for electron-deficient olefins but struggles with high-temperature conditions .

Industrial and Mechanistic Insights

- Dipamp : The [Rh(Dipamp)]⁺ complex forms a catalyst-substrate adduct that enforces a chiral environment via "anti-lock-and-key" binding, ensuring high enantioselectivity .

- BINAP : Ru-BINAP systems activate via metal-ligand cooperative mechanisms, ideal for polar substrates like ketones .

- Evolution of Dipamp: "Plus-Size" Dipamp hybrids (e.g., 2RBigFUS) expand substrate scope to β-phenylbutanoic acids and acrylic acids under economical conditions .

Advantages and Limitations

生物活性

(R,R)-Dipamp, a chiral bidentate ligand, is primarily known for its role in asymmetric catalysis, particularly in hydrogenation reactions. However, its biological activity has garnered attention in recent research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound functions primarily as a ligand in rhodium-catalyzed reactions. Its ability to facilitate asymmetric hydrogenation has been extensively studied. The mechanism involves the coordination of this compound to a rhodium center, which activates the substrate for hydrogenation. This catalytic process is crucial in synthesizing various biologically active compounds, including pharmaceuticals.

- Asymmetric Hydrogenation : The use of this compound in rhodium-catalyzed asymmetric hydrogenation has been shown to yield high enantioselectivity. For example, it has been employed in the hydrogenation of α-acetamidostyrene, resulting in significant improvements in product yield and enantioselectivity compared to other ligands .

- Antimycobacterial Activity : Recent studies have indicated that compounds synthesized using this compound as a catalyst exhibit antimycobacterial properties. Specifically, dihydropyridomycins produced through asymmetric synthesis retained substantial biological activity against Mycobacterium tuberculosis, suggesting that this compound may play a role in developing new antimycobacterial agents .

1. Asymmetric Synthesis of Antimycobacterial Agents

A study focused on the synthesis of dihydropyridomycins highlighted the effectiveness of this compound in catalyzing the formation of these compounds. The results demonstrated that the synthesized agents maintained significant antimycobacterial activity with only a four-fold loss in potency compared to natural counterparts . This finding underscores the potential of this compound in drug development.

2. Development of μ-Opioid Receptor Ligands

In another investigation, this compound was utilized to develop potent μ-opioid receptor ligands through enantioselective reduction processes. The application of this ligand resulted in compounds with enhanced binding affinity and selectivity for opioid receptors, indicating its relevance in pain management therapies .

Data Tables

| Study | Compound | Biological Activity | Catalyst Used |

|---|---|---|---|

| Study 1 | Dihydropyridomycin | Antimycobacterial | [Rh(COD)(R,R-DIPAMP)]BF4 |

| Study 2 | μ-Opioid Ligands | Opioid receptor binding | [Rh(1,5-COD)(R,R-DIPAMP)BF4 |

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for (R,R)-Dipamp, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: this compound is synthesized via asymmetric catalysis or chiral resolution. Key steps include:

- Chiral Phosphine Ligand Preparation : Use (R)- or (S)-BINOL derivatives as chiral auxiliaries during phosphorylation .

- Optimizing Reaction Conditions : Control temperature (−20°C to 25°C) and solvent polarity (e.g., THF vs. dichloromethane) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

- Purification : Recrystallization in hexane/ethyl acetate mixtures improves purity. Validate with P NMR to confirm stereochemical integrity .

Q. How do researchers characterize this compound’s coordination geometry in transition metal complexes?

Methodological Answer:

- Spectroscopic Analysis : Use H, C, and P NMR to identify bonding patterns. For example, P NMR shifts (δ 20–30 ppm) indicate metal-phosphorus coordination .

- X-ray Crystallography : Resolve crystal structures of Pd/(R,R)-Dipamp complexes to confirm bite angles (typically 85–95°) and dihedral symmetry .

- Computational Modeling : Compare DFT-calculated geometries (e.g., using Gaussian 16) with experimental data to validate coordination modes .

Q. What catalytic applications of this compound are well-documented, and what metrics define their success?

Methodological Answer: this compound is widely used in asymmetric hydrogenation and cross-coupling. Key metrics include:

- Enantioselectivity : Report ee values (≥95% for industrial relevance) using chiral GC or HPLC .

- Turnover Frequency (TOF) : Calculate TOF (mol product/mol catalyst/hour) under standardized conditions (e.g., 50°C, 10 atm H) .

- Substrate Scope : Test diverse alkenes (e.g., α,β-unsaturated esters) to assess generality. Compare results with Ru-BINAP systems to identify advantages .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data for this compound-catalyzed reactions?

Methodological Answer:

- Data Triangulation : Cross-validate ee measurements using multiple techniques (e.g., HPLC, polarimetry, and Mosher ester analysis) .

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate species that may influence selectivity .

- Statistical Analysis : Apply multivariate regression (e.g., using R or Python) to identify confounding variables (e.g., trace moisture, ligand degradation) .

- Literature Comparison : Contrast findings with prior studies (e.g., Noyori’s hydrogenation protocols) to isolate protocol-specific factors .

Q. What strategies optimize this compound’s stability under air-sensitive catalytic conditions?

Methodological Answer:

- Ligand Modification : Introduce electron-withdrawing substituents (e.g., –CF) to reduce oxidation. Validate stability via TGA/DSC .

- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for ligand handling. Monitor oxygen levels (<1 ppm) with gas sensors .

- Encapsulation : Embed this compound in MOFs or silica matrices to shield reactive sites. Assess leaching via ICP-MS after catalysis .

Q. How do computational methods enhance mechanistic understanding of this compound-mediated catalysis?

Methodological Answer:

- Transition State Modeling : Locate TS structures using QM/MM simulations (e.g., ORCA) to identify enantiocontrol points (e.g., steric vs. electronic effects) .

- Kinetic Isotope Effects (KIE) : Compare calculated (DFT) and experimental KIE values to validate hydride transfer pathways .

- Machine Learning : Train models (e.g., Random Forest) on catalytic datasets to predict optimal ligand-metal combinations .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to adjust reaction parameters dynamically .

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., stoichiometry, solvent ratio). Analyze via ANOVA to identify critical factors .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like ee ≥98% and establish control strategies (e.g., strict pH limits) .

Q. Data Management and Reproducibility

Q. How should researchers document this compound-related data to ensure reproducibility?

Methodological Answer:

- FAIR Compliance : Structure datasets with metadata (e.g., reaction ID, ee, TOF) using platforms like Zenodo or Figshare .

- Electronic Lab Notebooks (ELNs) : Record raw spectra, chromatograms, and crystallographic files (CIF) in cloud-based ELNs (e.g., LabArchives) .

- DMPs : Outline data storage (e.g., encrypted servers), backup schedules (e.g., daily), and retention policies (≥10 years post-publication) in Data Management Plans .

Q. What statistical approaches validate the significance of enantioselectivity trends in this compound studies?

Methodological Answer:

- Bootstrap Analysis : Resample ee datasets (n ≥ 30) to calculate 95% confidence intervals .

- Principal Component Analysis (PCA) : Reduce dimensionality of reaction variables (e.g., temperature, pressure) to identify dominant factors .

- Bayesian Inference : Model enantioselectivity as a probability distribution to quantify uncertainty in mechanistic hypotheses .

属性

IUPAC Name |

(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZWXPLBVCKXNQ-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027540 | |

| Record name | (R,R)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55739-58-7 | |

| Record name | Dipamp, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055739587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPAMP, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ831OWLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。